4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-[6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-15-4-6-17(7-5-15)30(27,28)22-12-10-19-24-23-18-8-9-20(25-26(18)19)29-14-16-3-2-11-21-13-16/h2-9,11,13,22H,10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEAHKLCTUIHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole and pyridazine rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of key intermediates and processes such as Curtius rearrangement, which is used in the synthesis of similar compounds like nilotinib and imatinib . The process involves the transformation of acyl azides into isocyanates, which can then be further reacted to form the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazolo[4,5-b]pyrazines have been shown to inhibit c-Met kinases with low micromolar activity, making them suitable candidates for cancer treatment . The compound may similarly interact with key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The presence of the sulfonamide group in this compound suggests potential activity against various bacterial strains. Studies have demonstrated that modifications in the sulfonamide structure can enhance antimicrobial efficacy . Therefore, this compound warrants investigation for its ability to combat resistant bacterial strains.
Anti-inflammatory Effects
Compounds with triazole rings have been studied for their anti-inflammatory properties. The ability of triazoles to modulate inflammatory pathways positions this compound as a candidate for treating inflammatory diseases. Research has shown that certain triazole derivatives can effectively inhibit pro-inflammatory cytokines .
Cancer Therapy
Given its structural components, the compound could be explored as a novel therapeutic agent for various cancers. Its design allows for the possibility of selective targeting of cancer cells while minimizing effects on normal cells. The development of similar compounds has led to candidates entering clinical trials for conditions like non-small cell lung cancer .
Neurological Disorders
The potential modulation of kinase activity by this compound suggests applications in treating neurological disorders characterized by aberrant kinase signaling pathways. Investigations into related triazole derivatives have indicated potential benefits in conditions like Huntington's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Key Difference : Replaces the pyridin-3-ylmethyl thioether with a 3-(trifluoromethyl)benzyl group.
- Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce solubility. The benzamide moiety (vs.
N-(2-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
- Key Difference : Incorporates a 3,4-dimethoxyphenethyl carbamoyl-methyl thioether and a benzamide group.
- Impact : The methoxy groups improve membrane permeability, while the carbamoyl linker introduces conformational flexibility, possibly enhancing selectivity for hydrophobic binding pockets .
Sulfonamide/Benzamide Modifications
4-methoxy-2,3-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
- Key Difference : Replaces the triazolopyridazine core with a pyridazine-pyrazole hybrid and adds methoxy/methyl groups on the benzene ring.
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide
- Key Difference : Substitutes the thioether linker with an oxygen atom and adds a trifluoromethyl group on the benzene sulfonamide.
- Impact : The ether linkage reduces sulfur-related metabolic liabilities, and the electron-withdrawing trifluoromethyl group enhances acidity of the sulfonamide proton, improving target binding in basic environments .
Table 1: Structural and Functional Comparison of Analogs
Research Findings and Implications
- Structural Similarity and Bioactivity : The pyridin-3-ylmethyl thioether in the target compound likely enhances π-stacking with aromatic residues in kinase ATP-binding pockets compared to benzyl or carbamoyl analogs .
- Sulfonamide vs. Benzamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding interactions with targets like carbonic anhydrase or tyrosine kinases, whereas benzamides may prioritize hydrophobic interactions .
- Metabolic Stability : Thioether-linked compounds (e.g., the target) are prone to oxidative metabolism, whereas ether-linked analogs (e.g., ) show improved metabolic profiles in preclinical studies .
Biological Activity
The compound 4-methyl-N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzene-1-sulfonamide is a complex organic molecule classified as a sulfonamide. Its structural features include a sulfonamide group, a triazolopyridazine core, and a pyridinyl moiety, which contribute to its significant biological properties. This article discusses the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biological research.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Sulfonamide Group : Known for its antibacterial properties.
- Triazolopyridazine Core : Associated with various biological activities including enzyme inhibition.
- Pyridinyl Moiety : Enhances interaction with biological targets.
The following table summarizes the structural features and their implications for biological activity:
| Structural Feature | Description | Potential Activity |
|---|---|---|
| Sulfonamide Group | Contains a sulfur atom bonded to a nitrogen atom | Antimicrobial activity |
| Triazolopyridazine Core | A bicyclic structure that may inhibit kinase activity | Enzyme inhibition |
| Pyridinyl Moiety | A nitrogen-containing aromatic ring | Interaction with receptors |
Enzyme Inhibition
Research indicates that derivatives of sulfonamide-triazolopyridazine compounds exhibit significant enzyme inhibition capabilities. These compounds have been studied for their ability to inhibit various kinases, which are critical in signaling pathways related to cancer and other diseases. The specific interactions of this compound with kinases could lead to therapeutic effects in cancer treatment.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds. For instance:
- Triazolo-Pyridazine Derivatives : A study found that certain triazolo-pyridazine derivatives exhibited potent cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range . These findings suggest that the triazolopyridazine core may enhance anticancer properties.
- Kinase Inhibition Studies : Another study highlighted the importance of structural modifications in enhancing kinase inhibition. Compounds with similar scaffolds showed promising results against c-Met kinase, a target in various cancers . This reinforces the potential of this compound as a candidate for further investigation in this area.
Q & A
(Basic) What synthetic routes are commonly employed to synthesize this compound, and what are critical reaction parameters?
The synthesis typically involves multi-step reactions starting with the preparation of triazolo-pyridazine and sulfonamide intermediates. A key step includes coupling a sulfonyl chloride with an amine-functionalized triazolo-pyridazine scaffold under controlled conditions (e.g., reflux in ethanol or dichloromethane). For example:
- Intermediate synthesis : Hydrazine derivatives react with aldehydes to form hydrazones, followed by cyclization using agents like sodium hypochlorite to generate the triazolo-pyridazine core .
- Sulfonamide coupling : Sulfonyl chlorides react with amines (e.g., ethylenediamine derivatives) in the presence of bases like triethylamine to form the sulfonamide linkage .
Critical parameters include temperature control (reflux vs. room temperature), solvent polarity (ethanol, DMF), and stoichiometric ratios to minimize side products .
(Basic) Which spectroscopic and analytical methods are essential for structural characterization?
Key techniques include:
- NMR spectroscopy : H and C NMR in deuterated DMSO (δ 2.50 ppm for H; δ 39.52 ppm for C) resolve aromatic protons, sulfonamide NH, and methyl/methylene groups. For example, the pyridinylmethylsulfanyl group shows distinct splitting patterns .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) with <5 ppm error .
- FTIR : Peaks at ~1596 cm (C=N stretch) and ~1165 cm (S=O stretch) validate core functional groups .
(Advanced) How can reaction conditions be optimized to enhance yield and purity?
Methodological strategies include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve sulfonamide coupling efficiency, while ethanol minimizes byproducts during cyclization .
- Catalyst use : Lewis acids (e.g., ZnCl) accelerate cyclization steps, reducing reaction times by ~30% .
- Real-time monitoring : TLC (silica gel, UV visualization) and inline NMR track reaction progress, enabling timely quenching to prevent over-oxidation .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with >95% purity .
(Advanced) How should researchers address contradictory bioactivity data across studies?
Contradictions often arise from assay variability. Mitigation approaches include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .
- Dose-response curves : Establish EC/IC values across 3+ independent replicates to confirm potency trends .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify SAR patterns .
(Advanced) What structure-activity relationship (SAR) insights guide functional group modifications?
Key SAR findings:
- Sulfonamide group : Essential for target binding; replacing -SONH- with carbamate reduces potency by >50% .
- Pyridinylmethylsulfanyl moiety : Enhances solubility and π-π stacking with hydrophobic enzyme pockets .
- Triazolo-pyridazine core : Modulating substituents at C3/C6 positions (e.g., methyl vs. ethyl) fine-tunes selectivity for kinase targets .
(Basic) Which functional groups are critical for the compound’s bioactivity?
- Sulfonamide (-SONH-) : Mediates hydrogen bonding with enzymatic active sites .
- Triazolo-pyridazine : Provides rigidity and π-stacking capacity for target engagement .
- Pyridinylmethylsulfanyl : Enhances membrane permeability and metabolic stability .
(Advanced) What computational methods predict target interactions and binding modes?
- Molecular docking (AutoDock Vina) : Screens against kinase databases (e.g., PDB entries 4HX3, 6COX) to prioritize targets .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC to design potent analogs .
(Advanced) How can stability issues during storage or biological assays be mitigated?
- Lyophilization : Store at -80°C in amber vials under argon to prevent oxidation of the sulfanyl group .
- Buffer selection : Use PBS (pH 7.4) with 0.01% BSA to maintain solubility in cellular assays .
- Light avoidance : Degradation under UV light is reduced by wrapping samples in foil .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
